

# The Isolation of Calendulosides from Marigold: A Historical and Technical Guide

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## Compound of Interest

Compound Name: *Calendulose G*

Cat. No.: *B15186939*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marigold plant, *Calendula officinalis*, has a long and storied history in traditional medicine. Its vibrant orange and yellow petals are not just for show; they are a rich source of a diverse array of bioactive compounds. Among these are the triterpenoid saponins known as calendulosides, which have garnered significant scientific interest for their potential therapeutic properties. This technical guide delves into the history of the isolation of these fascinating molecules, providing a detailed look at the experimental protocols that have been developed and the quantitative data that has been gathered.

## A Journey Through Time: The Discovery and Isolation of Calendulosides

The scientific investigation into the chemical constituents of *Calendula officinalis* began in the late 19th and early 20th centuries, with initial studies focusing on its pigments and other more abundant compounds. However, it was not until the latter half of the 20th century that the focus shifted towards the more complex glycosidic compounds.

A pivotal moment in the history of calendulose isolation occurred in the 1970s, with the pioneering work of Ukrainian chemist L.P. Vecherko and his colleagues. Their research, published in the journal *Khimiya Prirodnykh Soedinenii* (Chemistry of Natural Compounds), marked the first successful isolation and characterization of several calendulosides from the roots of *Calendula officinalis*.

### Key Historical Milestones:

- 1971: Vecherko and his team publish their initial findings on the triterpene glycosides of *Calendula officinalis*.
- 1973: The structures of Calendulocide C and Calendulocide F are elucidated and reported.
- 1974: The team announces the isolation and characterization of two more saponins, **Calendulocide G** and Calendulocide H.
- 1975: Further work on the structure and properties of these compounds is published, solidifying the foundation of calendulocide chemistry.

These seminal studies laid the groundwork for future research into the biological activities and potential applications of these compounds.

## Experimental Protocols: From Plant to Pure Compound

The isolation of calendulocides from marigold is a multi-step process that requires careful attention to detail. While the specific protocols have evolved over time with the advent of new technologies, the fundamental principles remain the same. The following is a representative protocol for the isolation of triterpenoid saponins from *Calendula officinalis*, based on established methodologies.

It is important to note that the detailed, step-by-step protocols from the original publications of Vecherko et al. could not be fully retrieved in the available literature. The following protocol is a composite based on general principles of saponin isolation from plant material.

### Plant Material and Extraction

- **Plant Material:** Dried and powdered roots of *Calendula officinalis* are the primary source for the calendulocides first isolated by Vecherko et al.
- **Extraction Solvent:** A polar solvent is required to efficiently extract the glycosidic calendulocides. A 70% ethanol or methanol solution is commonly used.

- Extraction Procedure:
  - The powdered plant material is subjected to exhaustive extraction with the chosen solvent, typically using a Soxhlet apparatus or through repeated maceration with agitation.
  - The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

## Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. To enrich the saponin fraction, a liquid-liquid partitioning scheme is employed.

- The crude extract is dissolved in water and successively partitioned with solvents of increasing polarity, such as:
  - n-hexane (to remove non-polar compounds like fats and sterols)
  - Chloroform or diethyl ether
  - Ethyl acetate
  - n-butanol
- The saponins will predominantly partition into the n-butanol fraction. This fraction is then concentrated to dryness.

## Chromatographic Purification

The n-butanol fraction, now enriched with saponins, requires further purification to isolate individual calendulosides. This is typically achieved through a series of chromatographic techniques.

- Column Chromatography:
  - Stationary Phase: Silica gel is a common choice for the initial column separation.

- Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common gradient might start with a mixture of chloroform and methanol (e.g., 9:1) and gradually increase the proportion of methanol.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC):
  - For final purification to obtain individual, high-purity calendulosides, preparative reverse-phase HPLC is often necessary.
  - Stationary Phase: A C18 column is typically used.
  - Mobile Phase: A gradient of water and acetonitrile or methanol is a common mobile phase system.
  - Detection: UV detection is used to monitor the elution of the compounds.

## Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and 2D-NMR)
- Mass Spectrometry (MS)

## Quantitative Data on Calendulose Isolation

Obtaining precise quantitative data, such as yield and purity, for the isolation of specific calendulosides from historical literature is challenging. The focus of early studies was often on structure elucidation rather than process optimization. However, data on the yields of various extracts from *Calendula officinalis* can provide a general indication of the efficiency of the initial extraction steps.

Extraction Method	Plant Part	Solvent	Yield (%)	Reference
Soxhlet Extraction	Flowers	Dichloromethane	13.2	(Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia)
Soxhlet Extraction	Flowers	n-Hexane	8.5	(Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia)
Soxhlet Extraction	Flowers	Ethyl Acetate	7.9	(Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia)
Maceration	Flowers	70% Ethanol	Not Specified	(Detection and isolation of flavonoids from Calendula officinalis (F.Asteraceae) cultivated in Iraq)

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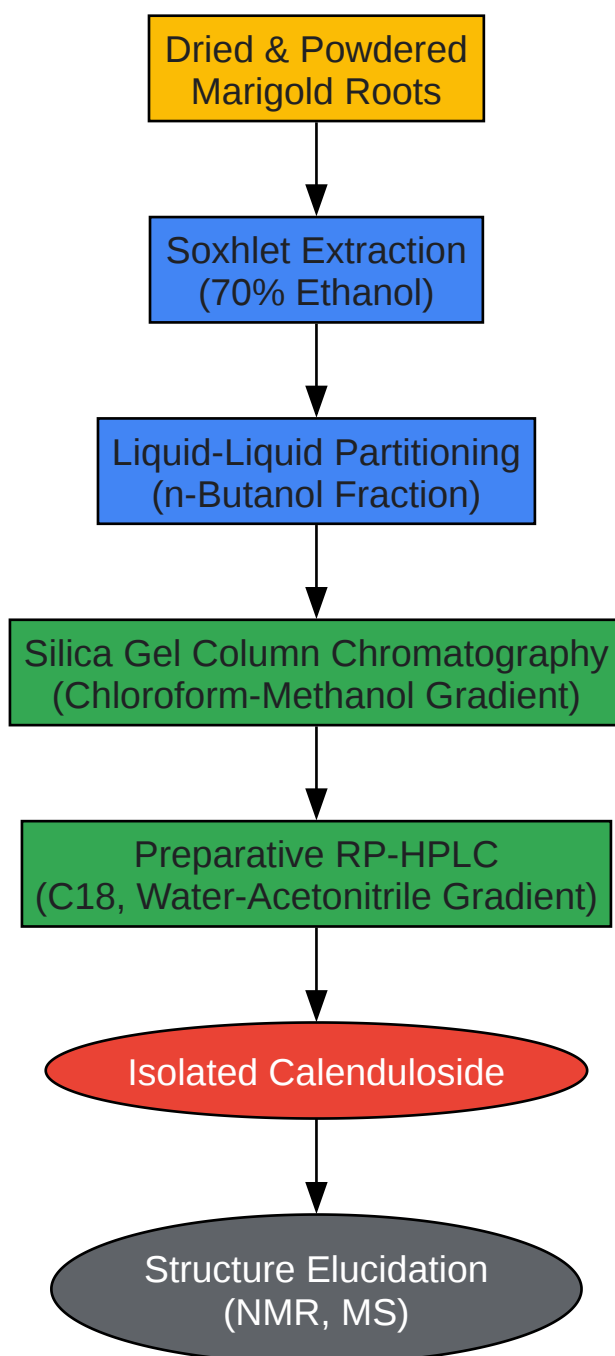
Supercritical Fluid Extraction	Flowers	CO <sub>2</sub>	5.5 - 8.3	(Concentration of Antioxidant Compounds from Calendula officinalis through Sustainable Supercritical Technologies, and Computational Study of Their Permeability in Skin for Cosmetic Use)
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Note: The yields presented above are for total extracts and not for purified calendulosides. The yield of a specific, pure calenduloside would be significantly lower. Purity of isolated compounds is typically determined by HPLC and is expected to be >95% for structural elucidation and biological testing.

## Visualizing the Process and Mechanism

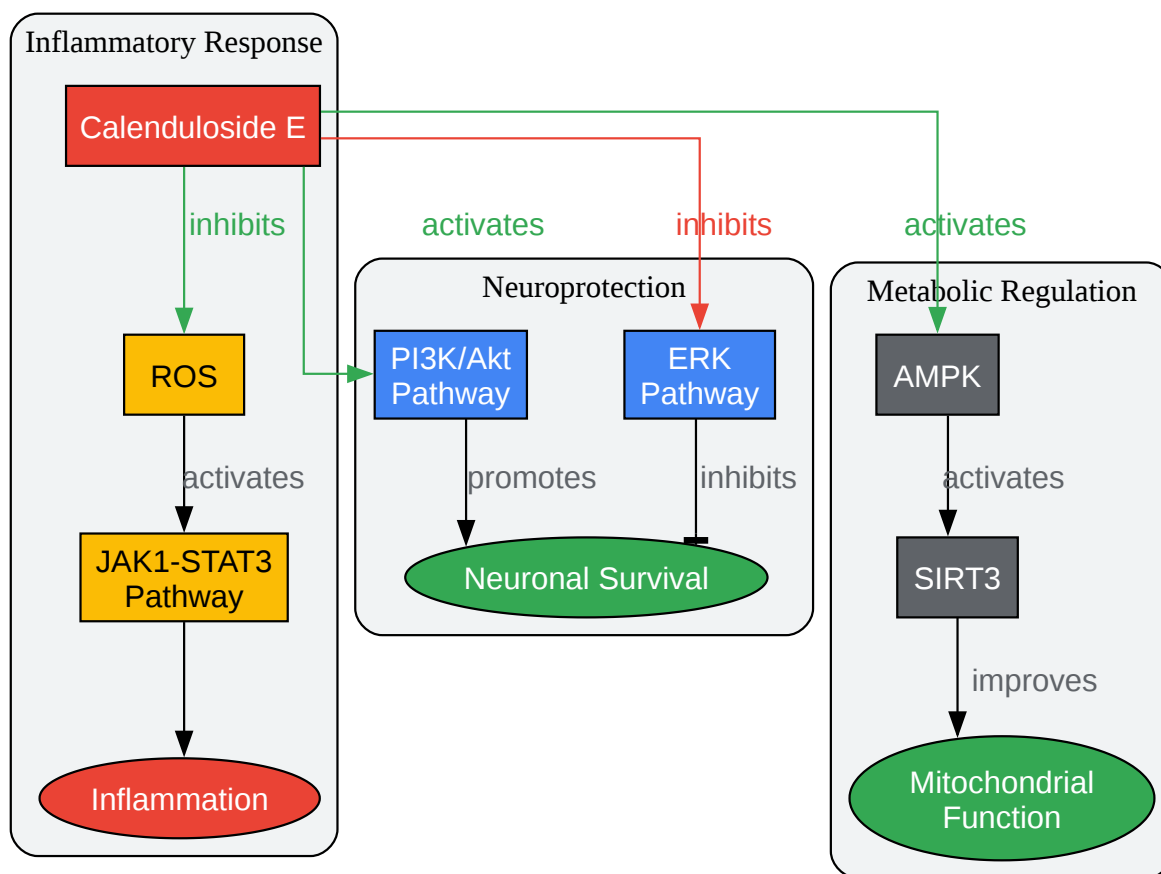
To better understand the workflow of calenduloside isolation and the biological activity of these compounds, the following diagrams are provided.



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Caption: A generalized workflow for the isolation of calendulosides.

Recent research has begun to uncover the molecular mechanisms by which calendulosides exert their biological effects. Calendulose E, for instance, has been shown to modulate several key signaling pathways.



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Caption: Signaling pathways modulated by Calendulocide E.

## Conclusion

The journey of the isolation of calendulocides from marigold is a testament to the advancements in natural product chemistry. From the foundational work of Vecherko and his team to the application of modern chromatographic and spectroscopic techniques, our understanding of these complex molecules has grown immensely. While challenges remain in optimizing isolation protocols and fully elucidating the biological activities of all known calendulocides, the existing body of research provides a strong foundation for future discoveries. This guide serves as a comprehensive resource for researchers and professionals



in the field, offering a glimpse into the rich history and the intricate science behind the isolation of these promising compounds from *Calendula officinalis*.

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